2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol
Description
2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol is a complex organic compound with the molecular formula C14H12BrN3O2S. This compound features a unique structure that includes a bromopyrimidine moiety, a furan ring, and a thiophene ring, making it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c15-10-5-16-14(17-6-10)18-7-11(19)13-4-9(8-21-13)12-2-1-3-20-12/h1-6,8,11,19H,7H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMSFTVFSGRVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC3=NC=C(C=N3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol typically involves multiple steps. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine . This intermediate is then reacted with an amino group to form 2-amino-5-bromopyrimidine . The next step involves the coupling of this intermediate with a furan-2-yl and thiophen-2-yl moiety under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The furan and thiophene rings may contribute to the compound’s ability to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol is unique due to its combination of a bromopyrimidine moiety with furan and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
